molecular formula C17H13NO B15075205 4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide CAS No. 35021-64-8

4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide

Cat. No.: B15075205
CAS No.: 35021-64-8
M. Wt: 247.29 g/mol
InChI Key: APBYGDFDFJZOHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide is a complex organic compound known for its unique structural properties This compound is part of a larger family of dibenzocyclopropapentalenes, which are characterized by their fused ring systems

Preparation Methods

The synthesis of 4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the dibenzocyclopropapentalene core, followed by functionalization to introduce the carboxamide group. Reaction conditions may include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Chemical Reactions Analysis

4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions may employ reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used. .

Scientific Research Applications

4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved are still under investigation, but studies suggest that the compound can modulate biochemical pathways related to cell signaling and metabolism .

Comparison with Similar Compounds

4c,8d-dihydrodibenzo[a,f]cyclopropa[cd]pentalene-8b(4bH)-carboxamide can be compared with other dibenzocyclopropapentalenes, such as:

Properties

CAS No.

35021-64-8

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

pentacyclo[7.7.0.02,16.03,8.010,15]hexadeca-3,5,7,10,12,14-hexaene-9-carboxamide

InChI

InChI=1S/C17H13NO/c18-16(19)17-11-7-3-1-5-9(11)13-14(15(13)17)10-6-2-4-8-12(10)17/h1-8,13-15H,(H2,18,19)

InChI Key

APBYGDFDFJZOHO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3C4C3C2(C5=CC=CC=C45)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.